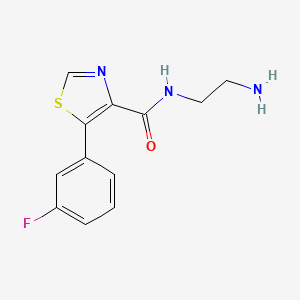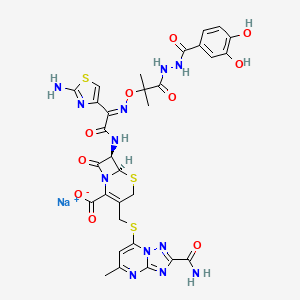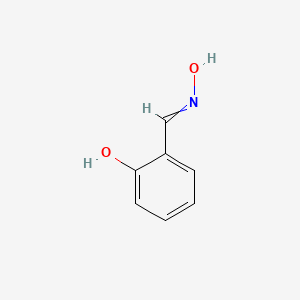
サリチルアルドキシム
概要
説明
Salicylaldoxime is a chemical compound described by the formula C6H4CH=NOH-2-OH . It is the oxime of salicylaldehyde . This crystalline solid is a chelator and sometimes used in the analysis of samples containing transition metal ions, with which it often forms brightly-coloured coordination complexes .
Synthesis Analysis
Salicylaldoxime is the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated .Molecular Structure Analysis
The molecular formula of Salicylaldoxime is C7H7NO2 . Its average mass is 137.136 Da and its monoisotopic mass is 137.047684 Da .Chemical Reactions Analysis
Salicylaldoxime is the conjugate acid of a bidentate ligand: 2 C6H4CH=NOH-2-OH + Cu2+ → Cu(C6H4CH=NOH-2-O)2 + 2 H+ . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . It typically forms charge-neutral complexes with divalent metal ions .Physical And Chemical Properties Analysis
Salicylaldoxime is a crystalline, colorless solid . It has a melting point of 59 to 61 °C . It is soluble in water at 25 g L−1 .科学的研究の応用
金属抽出と精製
サリチルアルドキシムのキレート特性は、金属イオンの抽出と精製における冶金分野で非常に価値があります。 安定な錯体を形成する能力は、正確で効率的な金属回収を必要とする産業プロセスにとって不可欠です .
環境分析
この化合物は、水サンプル中のサリチルアルドキシムの定量のために環境化学で使用されています。 液体-液体抽出と紫外検出器付き高速液体クロマトグラフィーを含む安定で迅速な方法が、この目的のために確立されています .
医学研究
医学研究では、サリチルアルドキシム誘導体は、有機リン系神経剤や農薬によって阻害されたアセチルコリンエステラーゼの活性化剤として有望であることが示されています。 この応用は、これらの有毒物質への暴露に対する解毒剤や治療法を開発する上で重要です .
作用機序
Target of Action
Salicylaldoxime primarily targets two types of entities: the EAC’1,4,2 and C’3 complex involved in immune hemolysis , and transition metal ions , with which it often forms brightly colored coordination complexes . It also interacts with the catalytic zinc ion of carbonic anhydrases .
Mode of Action
Salicylaldoxime selectively inhibits the reaction between the intermediate complex EAC’1,4,2 and C’3, which is involved in immune hemolysis . In the context of transition metal ions, salicylaldoxime acts as a chelator . It forms charge-neutral complexes with divalent metal ions .
Biochemical Pathways
Salicylaldoxime affects the biochemical pathway of immune hemolysis by inhibiting the interaction between EAC’1,4,2 and C’3 . In the presence of transition metal ions, it forms coordination complexes, affecting the pathways related to these ions .
Pharmacokinetics
Its solubility in water (25 g l −1) suggests that it may have good bioavailability .
Result of Action
The result of Salicylaldoxime’s action is the inhibition of immune hemolysis . It also forms brightly colored coordination complexes with transition metal ions, which can be used in the analysis of samples containing these ions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Salicylaldoxime. For instance, its ability to form complexes with transition metal ions can be used in the extraction and separation of metals from their ores . Moreover, it has been found to be effective in the determination of Salicylaldoxime in environmental water samples .
Safety and Hazards
将来の方向性
The design of new ligands and investigation of UO22+ complexations are an essential aspect of reducing the cost of extracting uranium from seawater, improving the sorption efficiency for uranium and the selectivity for uranium over competing ions (such as the transition metal cations) . The binding strengths of salicylaldoxime–UO22+ complexes are ∼2–4 log β2 units greater in magnitude than their corresponding salicylic acid–UO22+ and representative amidoxime–UO22+ complexes . Moreover, the selectivity of salicylaldoxime towards the UO22+ cation over competing Cu2+ and Fe3+ cations is far greater than those reported for salicylic acid and glutarimidedioxime in the literature .
生化学分析
Biochemical Properties
Salicylaldoxime is the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . This makes Salicylaldoxime a recyclable extractant. It typically forms charge-neutral complexes with divalent metal ions .
Cellular Effects
Salicylaldoxime has been found to inhibit immune hemolysis by selectively targeting the interaction between EAC’1,4,2 and C’3 . It demonstrates inhibitory activity without reversible effects by divalent cations .
Molecular Mechanism
Salicylaldoxime is the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . This way, Salicylaldoxime acts as a recyclable extractant. It typically forms charge-neutral complexes with divalent metal ions .
Temporal Effects in Laboratory Settings
For the determination of Salicylaldoxime in environmental water samples, a stable and rapid method with low detection was proposed and established, based on the liquid-liquid extraction-high performance liquid chromatography with ultraviolet detector .
Metabolic Pathways
Salicylaldoxime is involved in the extraction and separation of metals from their ores . In one application of hydrometallurgy, Cu2+ is extracted into organic solvents as its Salicylaldoxime complex .
Transport and Distribution
Salicylaldoxime is used in the extraction and separation of metals from their ores . In one application of hydrometallurgy, Cu2+ is extracted into organic solvents as its Salicylaldoxime complex .
特性
| { "Design of the Synthesis Pathway": "Salicylaldoxime can be synthesized by the reaction of salicylaldehyde with hydroxylamine hydrochloride.", "Starting Materials": ["Salicylaldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol"], "Reaction": [ "Dissolve 10 g of salicylaldehyde in 100 mL of ethanol", "Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of water", "Add the hydroxylamine hydrochloride solution to the salicylaldehyde solution with stirring", "Add 10 g of sodium hydroxide to the mixture and stir for 30 minutes", "Heat the mixture under reflux for 2 hours", "Cool the mixture to room temperature and filter the precipitated salicylaldoxime", "Wash the salicylaldoxime with cold water and dry it in air" ] } | |
CAS番号 |
94-67-7 |
分子式 |
C7H7NO2 |
分子量 |
137.14 g/mol |
IUPAC名 |
2-[(Z)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H7NO2/c9-7-4-2-1-3-6(7)5-8-10/h1-5,9-10H/b8-5- |
InChIキー |
ORIHZIZPTZTNCU-YVMONPNESA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N\O)O |
SMILES |
C1=CC=C(C(=C1)C=NO)O |
正規SMILES |
C1=CC=C(C(=C1)C=NO)O |
外観 |
Solid powder |
melting_point |
57.0 °C |
その他のCAS番号 |
94-67-7 |
物理的記述 |
Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
salicylaldoxime salicylaldoxime, (E)-isome |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does salicylaldoxime interact with copper ions?
A1: Salicylaldoxime acts as a bidentate ligand, coordinating to copper ions through both the phenolic oxygen and the nitrogen atom of the oxime group. This forms a stable, often square planar, complex. [, , , , ]
Q2: What makes salicylaldoxime selective for copper ions?
A2: The size of the pseudo-macrocyclic cavity formed by the dimeric structure of salicylaldoxime, stabilized by hydrogen bonds, plays a crucial role in its selectivity for copper(II) ions. This cavity size is particularly compatible with the ionic radius of copper(II). [, ]
Q3: What are the downstream effects of salicylaldoxime binding to its targets?
A3: This depends on the context. In mineral flotation, binding to copper on the surface of minerals like malachite allows for their separation from other minerals. In biological systems, salicylaldoxime can inhibit immune haemolysis by interfering with the complement system, specifically the reaction between the intermediate complex EAC′1,4,2 and C′3. [, ]
Q4: What is the molecular formula and weight of salicylaldoxime?
A4: The molecular formula of salicylaldoxime is C7H7NO2, and its molecular weight is 137.14 g/mol. []
Q5: What are the key spectroscopic features of salicylaldoxime?
A5: Salicylaldoxime shows characteristic peaks in various spectroscopic techniques:
- IR Spectroscopy: Strong absorptions due to O-H, C=N, and N-O stretching vibrations are observed. Additionally, bands corresponding to the aromatic ring and the intramolecular hydrogen bond are present. [, , ]
- NMR Spectroscopy: The 1H and 13C NMR spectra show distinct signals for the aromatic protons, the oxime proton, and the hydroxyl proton. Correlations between chemical shifts and substituent constants have been observed. []
Q6: How does pressure affect the crystal structure of salicylaldoxime?
A6: Studies have shown that increasing pressure can induce a phase transition in salicylaldoxime, leading to the formation of a new polymorph. This transition is driven by the relief of intermolecular repulsions and changes in hydrogen bonding patterns within the crystal lattice. [, ]
Q7: How does the presence of substituents affect the properties of salicylaldoxime derivatives?
A7: Substituents on the aromatic ring of salicylaldoxime can influence its properties like solubility, steric hindrance, and electronic characteristics. For instance, bulky substituents can hinder the formation of certain metal complexes. [, , ]
Q8: How is salicylaldoxime used in the flotation of copper minerals?
A8: Salicylaldoxime acts as an activator in the flotation of copper minerals like chrysocolla. It selectively adsorbs onto the mineral surface, facilitating the subsequent attachment of collectors like xanthates. This process enhances the hydrophobicity of the mineral, allowing for its separation by air bubbles. [, ]
Q9: What are the advantages of using salicylaldoxime over other copper extractants?
A9: Salicylaldoxime offers several advantages, including high selectivity for copper ions, low cost, and relatively low toxicity compared to some other extractants. [, ]
Q10: How is computational chemistry used to study salicylaldoxime and its derivatives?
A10: Computational methods like Density Functional Theory (DFT) are employed to investigate the electronic structure, bonding characteristics, and reactivity of salicylaldoxime and its complexes. These calculations provide insights into properties such as binding energies, frontier molecular orbitals, and charge distribution. [, ]
Q11: How does modifying the structure of salicylaldoxime impact its estrogen receptor (ER) binding affinity and activity?
A11: Studies have shown that replacing the phenolic 'A-ring' with the oxime and hydroxy moiety of salicylaldoxime can create ER ligands. Further modifications, like introducing hydroxy or methoxy groups on the phenyl substituents, can significantly influence ER subtype selectivity and agonist/antagonist activity. [, ]
Q12: Can you elaborate on the impact of specific substitutions on the ER activity of salicylaldoxime derivatives?
A12: For example, adding a para-hydroxy group on the 3-phenyl substituent increased ERβ affinity, while the same group on the 4-phenyl substituent enhanced ERα affinity. Interestingly, two hydroxyl groups on both phenyl substituents decreased binding to both ER subtypes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(2S)-2-acetamido-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-2-amino-3-sulfooxybutanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] hydrogen sulfate](/img/structure/B1680665.png)
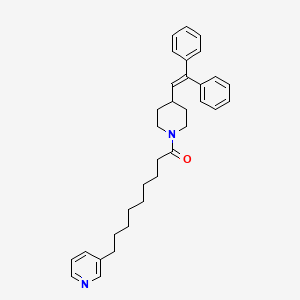
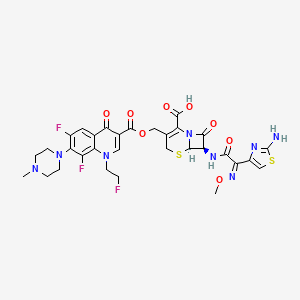
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680669.png)
![[(2R,4R)-4-(6-aminopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B1680670.png)

![(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazin-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680674.png)

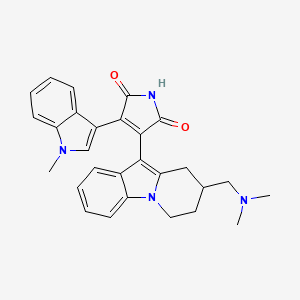
![2-[2-(Tert-butylamino)-1-hydroxyethyl]-7-ethyl-1-benzofuran-4-ol](/img/structure/B1680680.png)

